4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde
Overview
Description
4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde is a chemical compound belonging to the quinazoline family, which consists of nitrogen-containing heterocyclic aromatic organic compounds This compound is characterized by its unique structure, featuring a quinazoline core with a ketone group at the 4-position and a formyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the condensation of anthranilic acid derivatives with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization and oxidation to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts, such as acid catalysts or metal complexes, can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: 4-Oxo-3,4-dihydroquinazoline-6-carboxylic acid.
Reduction: 4-Hydroxy-3,4-dihydroquinazoline-6-carbaldehyde.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde serves as a versatile intermediate for the synthesis of more complex quinazoline derivatives
Biology: The compound has been studied for its biological activity, particularly in the context of enzyme inhibition. It has shown potential as an inhibitor of certain enzymes involved in disease pathways, making it a candidate for drug development.
Medicine: In the medical field, derivatives of this compound have been investigated for their anti-inflammatory, analgesic, and anticancer properties. These derivatives are being explored as potential therapeutic agents for various conditions.
Industry: In industry, the compound is used in the development of new materials and chemicals. Its derivatives are employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde
4-Oxo-3,4-dihydroquinazoline-6-carbonitrile
3-(4-chlorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline
Uniqueness: 4-Oxo-3,4-dihydroquinazoline-6-carbaldehyde is unique in its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
4-oxo-3H-quinazoline-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-4-6-1-2-8-7(3-6)9(13)11-5-10-8/h1-5H,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOKNBKFOURBEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856014 | |
Record name | 4-Oxo-1,4-dihydroquinazoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121529-15-4 | |
Record name | 3,4-Dihydro-4-oxo-6-quinazolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121529-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-1,4-dihydroquinazoline-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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